2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide

Description

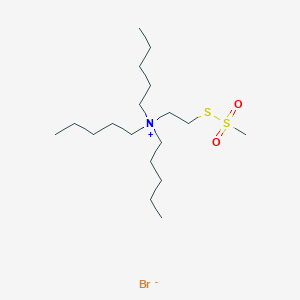

2-Methylsulfonylsulfanylethyl(tripentyl)azanium;bromide is a quaternary ammonium salt characterized by a complex structure featuring a tripentylammonium core, a methylsulfonylsulfanylethyl substituent, and a bromide counterion. Quaternary ammonium salts are widely used in pharmaceuticals, surfactants, and catalysis due to their ionic nature and tunable hydrophobicity .

Properties

Molecular Formula |

C18H40BrNO2S2 |

|---|---|

Molecular Weight |

446.6 g/mol |

IUPAC Name |

2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide |

InChI |

InChI=1S/C18H40NO2S2.BrH/c1-5-8-11-14-19(15-12-9-6-2,16-13-10-7-3)17-18-22-23(4,20)21;/h5-18H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

ASEVYJQNYULFTP-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC[N+](CCCCC)(CCCCC)CCSS(=O)(=O)C.[Br-] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

- Molecular Formula: C6H16NO2S2Br (approximate, based on related compounds)

- Molecular Weight: ~198.3 g/mol (for trimethyl analog)

- IUPAC Name: trimethyl(2-methylsulfonylsulfanylethyl)azanium bromide (related compound)

- CAS Number: 210167-37-6 (for trimethyl analog)

- Structural Features: Quaternary ammonium center (azanium), sulfonylsulfanyl ethyl side chain, bromide counterion.

Preparation Methods of 2-Methylsulfonylsulfanylethyl Quaternary Ammonium Bromides

General Synthetic Strategy

The preparation of sulfonylsulfanyl ethyl ammonium bromides typically involves two key steps:

- Formation of the sulfonylsulfanyl ethyl intermediate — introducing the methylsulfonylsulfanyl group onto an ethyl chain.

- Quaternization of the amine — reacting the corresponding tertiary amine with an alkyl halide (bromide) to form the quaternary ammonium salt.

Specific Preparation Routes

Oxidation of Methylthiol Precursors

A common approach involves oxidizing methylthio-substituted ethyl amines to the corresponding methylsulfonyl derivatives. For example, oxidation of 2-(methylthiol)ethylamine derivatives using hydrogen peroxide in the presence of catalysts such as sodium tungstate dihydrate has been reported for related aromatic systems. This method offers:

- Mild reaction conditions (30-90 °C)

- Use of environmentally benign oxidants (H2O2)

- High conversion rates with controlled oxidation to sulfone stage

- Safety and scalability advantages

The reaction typically proceeds in solvents like N,N-dimethylformamide, N-methylpyrrolidone, or alcohols, with acid catalysts (e.g., benzoic acid) to enhance oxidation efficiency.

Quaternization Reaction

Following oxidation, the tertiary amine is reacted with an alkyl bromide (e.g., tripentyl bromide) under controlled conditions to yield the quaternary ammonium bromide salt. This step generally involves:

- Stirring the tertiary amine with excess alkyl bromide

- Heating mildly (50-80 °C) to promote nucleophilic substitution

- Purification by crystallization or filtration

Example Preparation Protocol (Hypothetical for Tripentyl Analog)

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1. Oxidation | 2-(methylthiol)ethylamine, H2O2 (25-60%), sodium tungstate dihydrate, benzoic acid | 50-80 °C, 0.5-6 h, solvent: N,N-dimethylformamide | Formation of 2-(methylsulfonylsulfanyl)ethylamine intermediate |

| 2. Quaternization | 2-(methylsulfonylsulfanyl)ethylamine, tripentyl bromide | 50-80 °C, 4-8 h | Formation of 2-methylsulfonylsulfanylethyl(tripentyl)azanium bromide |

This protocol is adapted from oxidation methods reported for structurally related compounds and standard quaternization chemistry.

Data Tables and Research Outcomes

Oxidation Reaction Parameters and Outcomes

| Parameter | Range | Effect on Reaction |

|---|---|---|

| Temperature | 30-90 °C | Higher temperature increases oxidation rate but may cause side reactions |

| Catalyst (Sodium tungstate) | 1-6 mol% relative to substrate | Accelerates oxidation, improves selectivity |

| Hydrogen Peroxide Concentration | 25-60% w/w | Higher concentration increases oxidation efficiency |

| Solvent | DMF, NMP, MeOH, EtOH | Solvent polarity affects reaction rate and solubility |

| Reaction Time | 0.3-8 h | Longer time ensures complete oxidation |

Quaternization Reaction Parameters

| Parameter | Typical Values | Notes |

|---|---|---|

| Temperature | 50-80 °C | Promotes nucleophilic substitution |

| Molar Ratio (amine:alkyl bromide) | 1:1.1 to 1:2 | Slight excess of alkyl bromide ensures complete quaternization |

| Solvent | Acetonitrile, THF, or neat | Choice affects solubility and reaction rate |

| Reaction Time | 4-8 h | Ensures full conversion |

Chemical Reactions Analysis

Types of Reactions

2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide undergoes various chemical reactions, including:

Oxidation: The sulfonylsulfanyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonylsulfanyl group to thiol or sulfide derivatives.

Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonylsulfanyl group can yield sulfone derivatives, while substitution of the bromide ion can produce a variety of substituted azanium compounds.

Scientific Research Applications

2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and thiol derivatives.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide involves its interaction with specific molecular targets. The sulfonylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the tripentylazanium moiety can interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activity.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The target compound’s methylsulfonylsulfanylethyl group distinguishes it from simpler azanium bromides. Below is a comparative analysis with key analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Benzyltriethylammonium bromide | C₁₃H₂₂BrN | 272.23 | Benzyl, triethyl groups |

| Hexadecyl(trimethyl)azanium bromide | C₁₉H₄₂BrN | 364.46 | Hexadecyl chain, trimethyl groups |

| (2-Bromoethyl)trimethylammonium bromide | C₅H₁₁Br₂N | 246.97 | Bromoethyl side chain, trimethyl groups |

| Sepantronium bromide (YM-155) | C₂₀H₁₉BrN₄O₃ | 443.29 | Sulfonamide group, heterocyclic core |

| Target compound | Not explicitly provided | ~500–600 (estimated) | Tripentyl groups, methylsulfonylsulfanylethyl |

Key Observations :

- Hydrophobicity : The tripentyl groups in the target compound likely enhance hydrophobicity compared to benzyltriethylammonium bromide () or trimethyl derivatives (). This property is critical in surfactant applications, where longer alkyl chains improve micelle formation .

- Electronic Effects : The methylsulfonylsulfanyl group introduces both sulfone (-SO₂-) and thioether (-S-) functionalities, which may influence redox stability and reactivity compared to simpler sulfonamides (e.g., Sepantronium bromide) .

Physicochemical Properties

Solubility and Stability

- Hexadecyl(trimethyl)azanium bromide (Cetrimonium bromide): Soluble in water (1:2) and ethanol; hygroscopic .

- Benzyltriethylammonium bromide: Freely soluble in water and ethanol; forms foamy solutions .

- Sepantronium bromide : Exhibits solubility in DMSO (>50 mg/mL) and aqueous buffers, critical for its use in anticancer studies .

- Target Compound : Predicted to have moderate water solubility due to the polar sulfonyl group but reduced solubility compared to Cetrimonium bromide due to bulky tripentyl chains.

Thermal Properties

- The target compound’s decomposition temperature may exceed 200°C, similar to other quaternary salts with long alkyl chains.

Pharmaceutical Potential

- Sepantronium bromide (YM-155): A survivin inhibitor with IC₅₀ values of 0.54–11 nM against prostate and lung cancer cells . Its sulfonamide group is essential for binding to survivin mRNA.

Surfactant and Catalytic Uses

- Cetrimonium bromide : Used in cosmetics and disinfectants for its emulsifying and antimicrobial properties .

- Benzyltriethylammonium bromide : A phase-transfer catalyst in organic synthesis .

- Target Compound: The tripentyl chains could make it a niche surfactant for non-polar solvents, while the sulfonyl group might enable applications in sulfonation reactions.

Q & A

Q. What are the optimal synthetic routes for 2-methylsulfonylsulfanylethyl(tripentyl)azanium bromide, and how do reaction conditions influence yield and purity?

Answer:

- Methodology : Use quaternary ammonium salt synthesis principles, starting with alkylation of tripentylamine with 2-(methylsulfonylsulfanyl)ethyl bromide. Monitor reaction progress via -NMR for intermediate formation and LC-MS for product verification.

- Critical Parameters :

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in characterizing the compound’s sulfone and sulfide functional groups?

Answer:

- NMR :

- -NMR distinguishes between sulfide (–S–, δ ~40 ppm) and sulfone (–SO–, δ ~55 ppm) groups.

- -NMR coupling patterns identify the ethyl linker’s stereochemistry.

- IR : Asymmetric SO stretching (~1300 cm) confirms sulfone integrity.

- Data Contradictions : Overlapping signals in crowded regions (e.g., tripentyl chain protons) require 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the structure of 2-methylsulfonylsulfanylethyl(tripentyl)azanium bromide, and how can SHELX programs address them?

Answer:

- Challenges :

- Disordered tripentyl chains and bromide counterions reduce data quality.

- Twinning or pseudo-symmetry complicates space group assignment.

- SHELX Workflow :

Q. How does the compound’s dual sulfone-sulfide moiety influence its phase-transfer catalytic activity in biphasic systems?

Answer:

- Mechanistic Insight :

- Sulfide enhances lipophilicity, improving interfacial transport.

- Sulfone stabilizes the cation via electron-withdrawing effects, increasing anion activation (e.g., bromide).

- Experimental Design :

- Compare catalytic efficiency (e.g., reaction rate in alkylation) with analogs lacking sulfone/sulfide groups.

- Use conductivity measurements to quantify ion-pair dissociation in organic/aqueous systems .

Q. What computational strategies are effective for modeling the compound’s electrostatic potential and predicting its interaction with biological targets?

Answer:

- DFT Methods : Optimize geometry at the B3LYP/6-31G(d) level to map charge distribution on the azanium core.

- MD Simulations :

- Simulate binding to acetylcholine esterase (AChE) using GROMACS.

- Key Metrics: Sulfone’s hydrogen-bonding with Ser203 vs. sulfide’s hydrophobic interactions.

- Validation : Correlate docking scores (AutoDock Vina) with in vitro IC data .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in reported logP values for this hygroscopic compound?

Answer:

- Sources of Error :

- Moisture absorption alters experimental logP (e.g., shake-flask vs. HPLC-derived values).

- Impurities from incomplete purification skew results.

- Mitigation :

Q. What protocols ensure reproducibility in studying the compound’s redox behavior via cyclic voltammetry?

Answer:

- Electrode Preparation : Polish glassy carbon electrodes with 0.05 µm alumina to remove sulfone adsorption artifacts.

- Conditions :

Interdisciplinary Applications

Q. How can this compound be tailored for use in nanoparticle synthesis or drug delivery systems?

Answer:

- Nanoparticle Stabilization :

- Sulfone groups enhance water solubility for gold nanoparticle (AuNP) functionalization.

- Tripentyl chains provide steric stabilization in nonpolar media (e.g., mesoporous silica).

- Drug Delivery :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.